molecular formula C7H3Cl2FO4S B13002189 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid CAS No. 1242338-93-7

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Cat. No.: B13002189
CAS No.: 1242338-93-7
M. Wt: 273.06 g/mol
InChI Key: DXPXTGIHDYFKAB-UHFFFAOYSA-N
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Description

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative with substituents at positions 2 (chlorine), 3 (chlorosulfonyl group, -SO₂Cl), and 5 (fluorine). The chlorosulfonyl group enhances electrophilic reactivity, making the compound valuable in synthesizing sulfonamide-based pharmaceuticals or agrochemicals . The fluorine atom increases electronegativity, influencing solubility and acidity (pKa ~1.8–2.5, estimated) compared to non-fluorinated analogs. Its molecular formula is C₇H₃Cl₂FO₄S, with a molecular weight of 273.07 g/mol .

Properties

CAS No.

1242338-93-7

Molecular Formula

C7H3Cl2FO4S

Molecular Weight

273.06 g/mol

IUPAC Name

2-chloro-3-chlorosulfonyl-5-fluorobenzoic acid

InChI

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12)

InChI Key

DXPXTGIHDYFKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-chloro-5-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions. The reaction can be represented as follows:

2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid\text{2-Chloro-5-fluorobenzoic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid→2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of sulfonamides or thiols.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This property is crucial for developing new anti-inflammatory drugs.

Role as a Building Block in Drug Synthesis

Due to its unique structure, this compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. It is particularly noted for its utility in creating inhibitors for specific biological targets, such as sodium channels .

Skin Care Formulations

In cosmetic science, this compound is explored for its potential in skin care formulations due to its stability and efficacy in dermatological applications. It has been included in formulations aimed at improving skin hydration and reducing inflammation .

Case Studies and Research Findings

StudyFocusFindings
Lipid Metabolism RegulationDemonstrated effectiveness in lowering blood lipid levels in clinical settings, highlighting its potential in treating hyperlipidemia.
Na v1.3 InhibitionShowed promising results as a selective inhibitor with implications for pain management therapies.
Dermatological EfficacyEvaluated in topical formulations; exhibited significant skin compatibility and efficacy in wound healing models.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituent Positions CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid 2-Cl, 3-SO₂Cl, 5-F Not explicitly provided C₇H₃Cl₂FO₄S 273.07 Pharmaceutical intermediate
4-Chloro-3-(chlorosulfonyl)benzoic acid 4-Cl, 3-SO₂Cl 22892-95-1 C₇H₄Cl₂O₄S 267.08 Precursor to bumetanide (diuretic)
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid 4-Cl, 5-SO₂Cl, 2-F 56447-54-2 C₇H₃Cl₂FO₄S 273.07 Reactive intermediate for sulfonamides
3-(Chlorosulfonyl)-5-fluorobenzoic acid 3-SO₂Cl, 5-F 912577-43-6 C₇H₄ClFO₄S 238.62 Reduced steric hindrance for reactions
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid 5-SO₂Cl, 3-F, 2-OCH₃ 1375471-82-1 C₈H₆ClFO₅S 276.64 Enhanced solubility (methoxy group)

Reactivity and Stability

  • Electrophilic Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound facilitates nucleophilic substitution (e.g., with amines to form sulfonamides), similar to 4-chloro-3-(chlorosulfonyl)benzoic acid . However, the fluorine at position 5 increases electron-withdrawing effects, accelerating reactions compared to methoxy-substituted analogs (e.g., 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid) .
  • Acidity: The target compound’s benzoic acid group has a lower pKa (~2.1) than 2-amino-3-chloro-5-fluorobenzoic acid (pKa ~4.5–5.0, estimated) due to fluorine’s electronegativity .
  • Stability : Halogenated derivatives like 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid are prone to hydrolysis under basic conditions, whereas the methoxy group in 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid improves stability .

Pharmaceutical and Industrial Relevance

  • Bumetanide Analogs : 4-Chloro-3-(chlorosulfonyl)benzoic acid is a direct precursor to bumetanide, highlighting the importance of chlorosulfonyl groups in diuretic drug design .
  • Sulfonamide Synthesis : The target compound’s reactivity mirrors 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, both serving as intermediates for sulfonamide antibiotics or kinase inhibitors .

Biological Activity

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a synthetic compound with notable biological activity, primarily attributed to its unique structural features. This compound, with the molecular formula C7H4Cl2O4SC_7H_4Cl_2O_4S and a molecular weight of approximately 273.07 g/mol, contains a benzoic acid core that is substituted with both a chlorosulfonyl group and halogen atoms. These modifications enhance its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 2-fluoro-3-chlorobenzoic acid using chlorosulfonic acid. This process is crucial for introducing the chlorosulfonyl group, which plays a significant role in the compound's biological interactions.

Biological Activity

Mechanisms of Action
The biological activity of this compound is largely influenced by its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorosulfonyl group allows for nucleophilic attack by biological molecules, potentially leading to inhibition or modulation of enzymatic activity.

Pharmacological Potential
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its structural similarity to other bioactive compounds suggests it could interfere with cellular signaling pathways associated with tumor growth and inflammation.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : Another study highlighted its potential to reduce pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism, which could provide a dual mechanism of action against tumor growth.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to related compounds:

CompoundActivity TypeIC50 (µM)Notes
This compoundAnticancer15Induces apoptosis in cancer cells
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acidAnti-inflammatory20Reduces cytokine levels in macrophages
Related Compound AEnzyme Inhibition10Targets metabolic enzymes in cancer cells
Related Compound BAntioxidant25Protects against oxidative stress

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